molecular formula C23H27F3N2O3 B2941952 (Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide CAS No. 609341-68-6

(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide

Cat. No.: B2941952
CAS No.: 609341-68-6
M. Wt: 436.475
InChI Key: ZYLVDHAAWUPBHS-PDGQHHTCSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), an alkene group (-C=C-), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The (Z) in the name indicates the configuration of the double bond, according to the E-Z system for naming alkenes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The (Z) configuration indicates that the higher priority groups on both sides of the double bond are on the same side .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and ether could make it soluble in polar solvents. The trifluoromethyl group could increase its stability and lipophilicity .

Properties

IUPAC Name

(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O3/c1-5-31-20-9-6-16(13-21(20)30-4)10-11-27-22(29)18(12-15(2)3)19-8-7-17(14-28-19)23(24,25)26/h6-9,12-15H,5,10-11H2,1-4H3,(H,27,29)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVDHAAWUPBHS-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C(=CC(C)C)C2=NC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)/C(=C\C(C)C)/C2=NC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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